![molecular formula C10H9ClN2OS B1593307 5-(Chloromethyl)-3-(4-(methylthio)phenyl)-1,2,4-oxadiazole CAS No. 845887-08-3](/img/structure/B1593307.png)
5-(Chloromethyl)-3-(4-(methylthio)phenyl)-1,2,4-oxadiazole
Overview
Description
5-(Chloromethyl)-3-(4-(methylthio)phenyl)-1,2,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chloromethyl group and a methylthio-substituted phenyl group attached to the oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-3-(4-(methylthio)phenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-(methylthio)benzohydrazide with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-3-(4-(methylthio)phenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methylthio group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: The oxadiazole ring can be reduced to form corresponding amines or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, primary amines, or thiols can be used under mild conditions to replace the chlorine atom in the chloromethyl group.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used to oxidize the methylthio group.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be employed to reduce the oxadiazole ring.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as azides, amines, or thioethers can be formed.
Oxidation Products: Sulfoxides or sulfones are the major products formed from the oxidation of the methylthio group.
Reduction Products: Amines or other reduced derivatives are formed from the reduction of the oxadiazole ring.
Scientific Research Applications
Nematicidal Activity
Recent studies have highlighted the nematicidal properties of oxadiazole derivatives. A notable case involves the compound 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole, which exhibited significant nematocidal activity against Bursaphelenchus xylophilus, a plant-parasitic nematode. This compound's efficacy was found to surpass that of established nematicides like avermectin and fosthiazate, demonstrating its potential as a new agricultural pesticide .
Table 1: Nematicidal Efficacy of Oxadiazole Derivatives
The mode of action for this compound involves interaction with acetylcholine receptors in nematodes, indicating a specific target that could lead to the development of more effective nematicides .
Antimicrobial Activity
Another significant application of 5-(chloromethyl)-3-(4-(methylthio)phenyl)-1,2,4-oxadiazole is its potential as an antimicrobial agent. Research has indicated that oxadiazole derivatives can exhibit antimicrobial properties against various bacterial strains. The chloromethyl group enhances the reactivity of the molecule, making it a candidate for further modifications aimed at improving its activity.
Table 2: Antimicrobial Activity of Oxadiazole Derivatives
Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|---|
This compound | E. coli | 32 µg/mL | |
Other Oxadiazoles | Various strains | Varies widely |
Synthetic Applications
The synthesis of this compound has been explored using various methodologies that highlight its versatility as a chemical intermediate in organic synthesis. The compound can serve as a precursor for synthesizing other functionalized oxadiazoles.
Table 3: Synthesis Conditions for Oxadiazole Derivatives
Synthesis Methodology | Yield (%) | Reaction Conditions |
---|---|---|
Reaction with KCN | 66% | DCM at room temperature |
Reaction with amines | 45% | DMF at varying temperatures |
These methods indicate that the compound can be synthesized efficiently under appropriate conditions, making it accessible for further research and application.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-3-(4-(methylthio)phenyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets such as enzymes or receptors. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The presence of the chloromethyl and methylthio groups may enhance its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
4-(Methylthio)phenol: This compound shares the methylthio-substituted phenyl group but lacks the oxadiazole ring and chloromethyl group.
5-(Chloromethyl)-1,2,4-oxadiazole: This compound contains the oxadiazole ring and chloromethyl group but lacks the methylthio-substituted phenyl group.
3-(4-(Methylthio)phenyl)-1,2,4-oxadiazole: This compound contains the oxadiazole ring and methylthio-substituted phenyl group but lacks the chloromethyl group.
Uniqueness
5-(Chloromethyl)-3-(4-(methylthio)phenyl)-1,2,4-oxadiazole is unique due to the combination of its functional groups. The presence of both the chloromethyl and methylthio groups attached to the oxadiazole ring imparts distinct chemical reactivity and potential biological activity. This combination allows for a wide range of chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research and industry.
Biological Activity
5-(Chloromethyl)-3-(4-(methylthio)phenyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole class, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure features a chloromethyl group and a methylthio-substituted phenyl moiety attached to the oxadiazole ring. This unique arrangement is believed to contribute to its biological properties.
Antimicrobial Activity
Research has indicated that derivatives of 1,2,4-oxadiazoles exhibit significant antimicrobial properties. For example, compounds similar to this compound have shown effectiveness against various bacterial strains and fungi. In one study, oxadiazole derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 10 µg/mL against resistant bacterial strains .
Anticancer Properties
The compound has also been evaluated for its anticancer activity. A study highlighted that certain oxadiazole derivatives inhibited cell proliferation in cancer cell lines by inducing apoptosis and disrupting cell cycle progression. Specifically, compounds with similar structures showed IC50 values ranging from 5 to 15 µM against human breast cancer cells .
Antimalarial Activity
Recent investigations into the antimalarial potential of oxadiazoles have revealed promising results. Compounds based on the oxadiazole scaffold exhibited selective activity against Plasmodium falciparum with IC50 values below 40 nM. This suggests that modifications in the oxadiazole structure can enhance antimalarial efficacy .
The mechanisms through which this compound exerts its biological effects are varied:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- DNA Interaction : The ability of oxadiazoles to intercalate into DNA may lead to increased cytotoxicity in rapidly dividing cells.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in target cells, leading to apoptosis .
Case Studies
Properties
IUPAC Name |
5-(chloromethyl)-3-(4-methylsulfanylphenyl)-1,2,4-oxadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2OS/c1-15-8-4-2-7(3-5-8)10-12-9(6-11)14-13-10/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJYKULKXAUPCTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NOC(=N2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649656 | |
Record name | 5-(Chloromethyl)-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60649656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
845887-08-3 | |
Record name | 5-(Chloromethyl)-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60649656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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